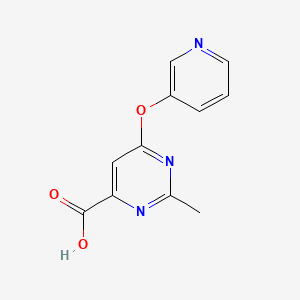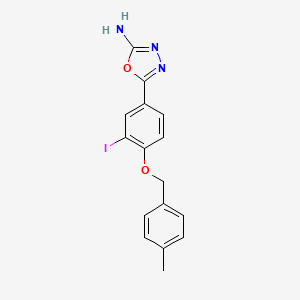
5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that has garnered significant interest in scientific research due to its unique chemical structure and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of a chloropyridinyl group and a difluorophenyl group attached to an oxadiazole ring, which imparts distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-chloropyridine-3-carboxylic acid hydrazide with 2,6-difluorobenzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the desired oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to ensure high yield and purity. Additionally, the use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The chloropyridinyl and difluorophenyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and thiols can be employed in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Used in the development of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes, while its anticancer properties could involve the induction of apoptosis in cancer cells through the modulation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-(2-Chloropyridin-3-yl)-3-phenyl-1,2,4-oxadiazole: Lacks the difluorophenyl group, which may affect its chemical properties and biological activity.
5-(2-Chloropyridin-3-yl)-3-(4-fluorophenyl)-1,2,4-oxadiazole: Contains a monofluorophenyl group instead of a difluorophenyl group, leading to differences in reactivity and potency.
Uniqueness
The presence of both chloropyridinyl and difluorophenyl groups in 5-(2-Chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole imparts unique chemical properties, such as increased stability and enhanced biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H6ClF2N3O |
|---|---|
Molecular Weight |
293.65 g/mol |
IUPAC Name |
5-(2-chloropyridin-3-yl)-3-(2,6-difluorophenyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C13H6ClF2N3O/c14-11-7(3-2-6-17-11)13-18-12(19-20-13)10-8(15)4-1-5-9(10)16/h1-6H |
InChI Key |
AGAYRMPELSXVRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NOC(=N2)C3=C(N=CC=C3)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


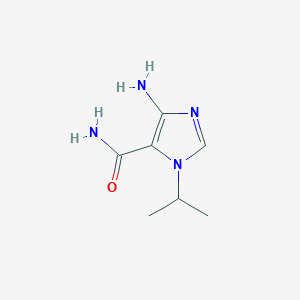
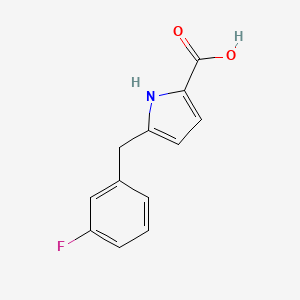
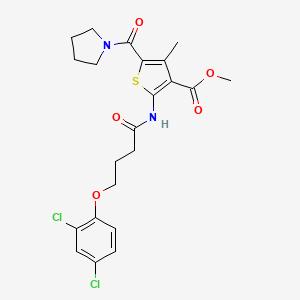
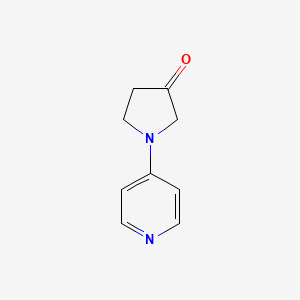

![(R)-1-(6-Bromobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B15055230.png)
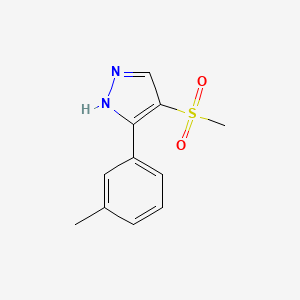

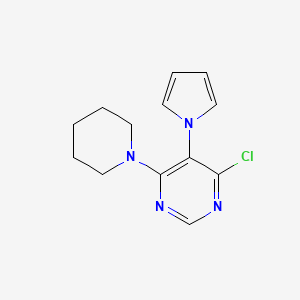
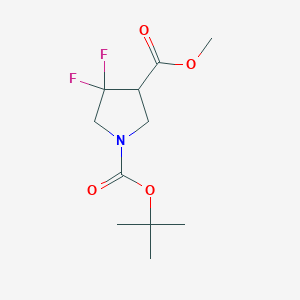
![(3AS,6aS)-tert-butyl 5-benzylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B15055257.png)
